molecular formula C20H25N7O3 B2371028 2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide CAS No. 851940-84-6

2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide

Cat. No. B2371028
CAS RN: 851940-84-6
M. Wt: 411.466
InChI Key: RRWQCVAPXRLOMB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as xanthines . It has a molecular formula of C20H25N7O3 and a molecular weight of 411.466.


Molecular Structure Analysis

The molecular structure of this compound includes a purine derivative with a ketone group . The InChI representation of the molecule is InChI=1S/C18H21N5O3/c1-11(2)12-5-7-13(8-6-12)20-14(24)9-23-10-19-16-15(23)17(25)22(4)18(26)21(16)3/h5-8,10-11H,9H2,1-4H3,(H,20,24) .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

A study highlighted the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, showing significant activity in vivo. These compounds, particularly benzylamide and 4-phenylpiperazinamide derivatives, exhibited stronger effects than acetylic acid, a reference drug, and also inhibited phosphodiesterase activity, suggesting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Receptor Affinity and Radioligand Applications

Another research area focuses on the affinity of these compounds for various receptors. For instance, derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione have been evaluated for their binding affinities to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This study identified compounds with potent dual 5-HT6/D2 receptors ligand properties, emphasizing the importance of structural features for receptor affinity (Żmudzki et al., 2015).

Antimicrobial Activity

Compounds incorporating the mentioned chemical structure have shown antimicrobial properties. A study synthesizing new heterocycles incorporating an antipyrine moiety demonstrated antimicrobial activity, suggesting the potential of these compounds in combating microbial infections (Bondock et al., 2008).

Antitumor Activity

Research on new mercapto xanthine derivatives evaluated on breast cancer (MCF7) and leukemic cancer (K562) cell lines indicated that the antitumor activity of these compounds could be linked to their ability to bind and block oncogenic tyrosine kinases. This finding opens avenues for further evaluation in cancer therapy (Sultani et al., 2017).

Future Directions

The compound and its derivatives could potentially be explored for their analgesic and anti-inflammatory effects . They could also be investigated further for their potential as G protein-coupled receptor kinase2 (GRK2) inhibitors .

properties

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3/c1-23-18-17(19(29)24(2)20(23)30)27(12-15(21)28)16(22-18)13-25-8-10-26(11-9-25)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H2,21,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWQCVAPXRLOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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